molecular formula C22H25F3N2O4S B5067754 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5067754
M. Wt: 470.5 g/mol
InChI Key: GJUARQLXSCHPDW-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which contains a cyclohexylamino group, a sulfonyl group, a phenoxy group, and a trifluoromethylphenyl group. Acetamide derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexylamino group, the introduction of the sulfonyl group, and the coupling of these groups with the phenoxy and trifluoromethylphenyl moieties. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the cyclohexylamino, sulfonyl, phenoxy, and trifluoromethylphenyl groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound, like other acetamide derivatives, could undergo a variety of chemical reactions. These might include reactions involving the amine group, the sulfonyl group, or the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many acetamide derivatives are known to interact with enzymes or receptors in the body, leading to various physiological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. This could lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4S/c1-15-12-19(32(29,30)27-17-7-3-2-4-8-17)10-11-20(15)31-14-21(28)26-18-9-5-6-16(13-18)22(23,24)25/h5-6,9-13,17,27H,2-4,7-8,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUARQLXSCHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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